N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-2-methyl-3-[(pyridin-3-ylmethyl)amino]benzamide
Overview
Description
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-2-methyl-3-[(pyridin-3-ylmethyl)amino]benzamide is a useful research compound. Its molecular formula is C22H27N5O and its molecular weight is 377.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.22156050 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
Compounds structurally related to N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-2-methyl-3-[(pyridin-3-ylmethyl)amino]benzamide have been identified as potent and selective inhibitors of VEGFR-2 kinase activity. These inhibitors exhibit competitive inhibition with ATP and demonstrate significant in vivo efficacy in human lung and colon carcinoma xenograft models, highlighting their potential in cancer therapy (Borzilleri et al., 2006).
Heterocyclic Synthesis
Research on derivatives incorporating thiazolo[3,2-a]benzimidazole moiety and other heterocyclic frameworks has shown moderate effects against certain bacterial and fungal species. These studies emphasize the role of such compounds in developing new antimicrobial agents and exploring their biological applications (Abdel‐Aziz et al., 2008).
Antiviral Activities
Benzamide-based 5-aminopyrazoles and their derivatives have been synthesized and tested for their anti-influenza A virus (subtype H5N1) activity. Several compounds exhibited significant antiviral activities against bird flu influenza, indicating their potential in antiviral drug development (Hebishy et al., 2020).
Alkaline Phosphatase Inhibition
A series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides have been synthesized and screened for their inhibitory potential against human recombinant alkaline phosphatase. These studies explore the compounds' ability to bind nucleotide protein targets, offering insights into potential applications in medicinal chemistry (Saeed et al., 2015).
CB1 Cannabinoid Receptor Interaction
Research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (a compound with a similar structural motif) as a CB1 cannabinoid receptor antagonist provides insights into the molecular interaction with the receptor. This knowledge helps in understanding how such compounds could modulate receptor activity, offering potential therapeutic targets (Shim et al., 2002).
Properties
IUPAC Name |
N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-yl]-2-methyl-3-(pyridin-3-ylmethylamino)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O/c1-15-11-17(3)27(26-15)14-16(2)25-22(28)20-8-5-9-21(18(20)4)24-13-19-7-6-10-23-12-19/h5-12,16,24H,13-14H2,1-4H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICJNXLENBEBEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)NC(=O)C2=C(C(=CC=C2)NCC3=CN=CC=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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